N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
N-(3-Chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a cyclopentane ring. The molecule includes a 3-chlorophenyl substituent at the 8-amino position, a methyl group at C2, and a phenyl group at C2.
Key physicochemical properties inferred from analogous compounds include:
Properties
IUPAC Name |
N-(3-chlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4/c1-14-20(15-7-3-2-4-8-15)22-25-19-12-6-11-18(19)21(27(22)26-14)24-17-10-5-9-16(23)13-17/h2-5,7-10,13,24H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIUDBHYSSCMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its cytotoxicity and kinase inhibition profiles.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes cyclocondensation reactions that yield various substituted pyrazolo[1,5-a]pyrimidines. High-pressure techniques have been employed to enhance reaction efficiency and yield .
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, preliminary bioassays indicated significant cytotoxic activity with IC50 values ranging from 0.51 to 1.07 µg/mL against gastric cancer cells (SGC-7901), lung cancer cells (A549), and liver cancer cells (HepG2) . The structure-activity relationship studies suggest that specific substitutions on the phenyl rings enhance the cytotoxic potential of the compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| SGC-7901 | 0.51 ± 0.13 |
| A549 | 0.61 ± 0.19 |
| HepG2 | 1.07 ± 0.22 |
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on various kinases, which play critical roles in cancer progression. It was found to inhibit CDK1/CyclinA2 with an inhibition rate of approximately 22.51% at a concentration of 10 μM. Other kinases such as ALK and FGFR1 showed inhibition rates of 17.36% and 11.82%, respectively .
Table 2: Kinase Inhibition Profile
| Kinase | Inhibition Rate (%) |
|---|---|
| CDK1/CyclinA2 | 22.51 |
| ALK | 17.36 |
| FGFR1 | 11.82 |
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications in the phenyl rings significantly influence biological activity. Compounds with electron-donating groups on the phenyl rings exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups . The presence of a chlorophenyl group was particularly noted to improve the binding affinity towards target kinases.
Case Studies
In one case study, researchers synthesized a series of derivatives based on the core structure of this compound and evaluated their biological activities against various cancer cell lines. The results demonstrated that specific structural modifications led to compounds with improved potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. The compound exhibits significant anticancer properties by acting as an inhibitor of specific protein kinases involved in tumor growth and proliferation.
A review of functional pyrazolo[1,5-a]pyrimidines indicates that these compounds can selectively inhibit various cancer cell lines, leading to reduced cell viability and increased apoptosis rates. For instance, structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold have resulted in compounds with enhanced potency against breast and lung cancer cells .
Enzymatic Inhibition
The compound has shown promise as an inhibitor of certain enzymes that play critical roles in metabolic pathways. For example, it has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, providing a therapeutic avenue for cancer treatment .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and tested their anticancer efficacy against several cancer cell lines. The results demonstrated that specific modifications on the N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine backbone significantly enhanced its antitumor activity compared to unmodified versions .
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of pyrazolo[1,5-a]pyrimidines, including this compound. The findings indicated that this compound effectively inhibited specific kinases associated with various cancers and metabolic disorders. The structure–activity relationship analysis revealed critical insights into how modifications could enhance inhibitory potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional differences from similar pyrazolo[1,5-a]pyrimidine derivatives are summarized below:
Core Structure and Substituent Variations
Physicochemical and Pharmacokinetic Differences
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (~348.83) exceeds most analogs (e.g., 322.41 for ), which may limit oral bioavailability.
- Substituents like trifluoromethyl () or dichlorophenyl () further increase lipophilicity, correlating with enhanced protein binding but higher metabolic clearance risks .
Hydrogen Bonding and Solubility
- The 3-chlorophenyl group lacks H-bond donors, reducing solubility compared to methoxyethyl () or pyridylmethyl () derivatives.
- Imidazolylpropyl () introduces additional H-bond acceptors, improving solubility but requiring pH-dependent formulation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
